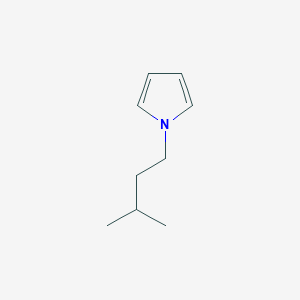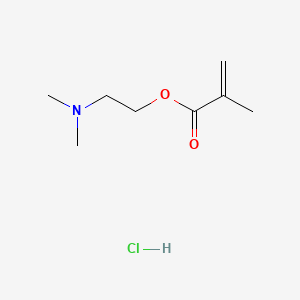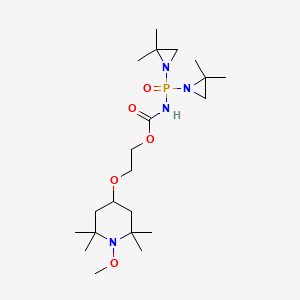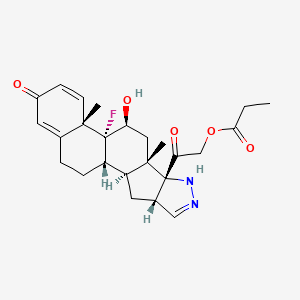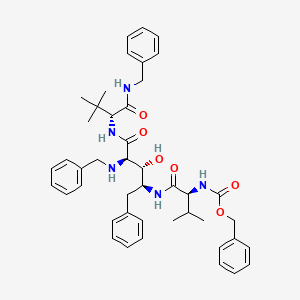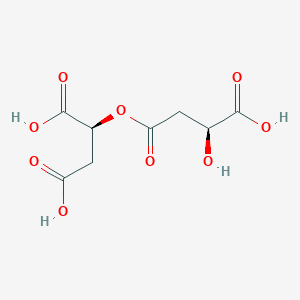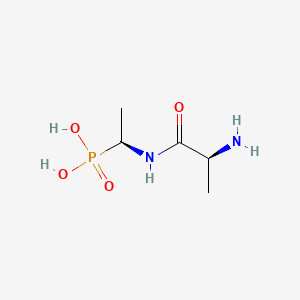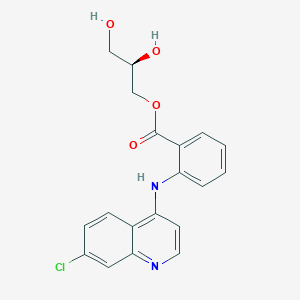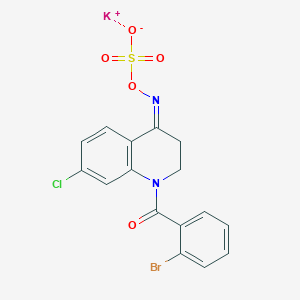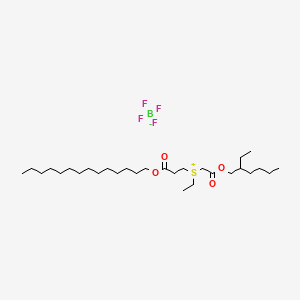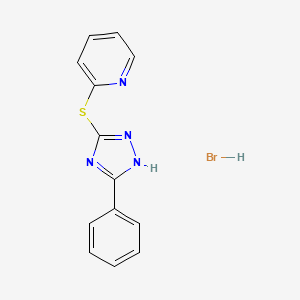
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound with the molecular formula C13H10N4S·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a triazole ring substituted with a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 5-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents replacing the hydrobromide group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles
Applications De Recherche Scientifique
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrochloride
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, sulfate
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, nitrate
Uniqueness
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
103654-43-9 |
|---|---|
Formule moléculaire |
C13H11BrN4S |
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C13H10N4S.BrH/c1-2-6-10(7-3-1)12-15-13(17-16-12)18-11-8-4-5-9-14-11;/h1-9H,(H,15,16,17);1H |
Clé InChI |
UBVNRCHOYJZQIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NN2)SC3=CC=CC=N3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


